molecular formula C17H18N4O6 B4762867 N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide

N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide

Cat. No. B4762867
M. Wt: 374.3 g/mol
InChI Key: QTYRQPJKPRIEDY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide, also known as MNAC, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide is not well understood. However, it has been found to inhibit the activity of certain enzymes that are involved in various biological processes. This inhibition may be responsible for the compound's observed effects on cancer cell growth and cognitive function.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has been found to have interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and to improve cognitive function in animal models of Alzheimer's disease. N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has also been found to have antioxidant properties, which may be responsible for some of its observed effects.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been found to be stable under a variety of conditions. However, N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide also has several limitations. It is relatively expensive to synthesize, and its mechanism of action is not well understood. Additionally, N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has not been extensively studied in vivo, so its potential side effects are not well known.

Future Directions

There are several future directions for N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide research. One area of interest is the compound's potential use in cancer research. Further studies are needed to determine the compound's efficacy in vivo, and to better understand its mechanism of action. Another area of interest is the compound's potential use in Alzheimer's disease research. Additional studies are needed to determine the compound's effects on cognitive function in humans, and to better understand its mechanism of action. Finally, N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide may have potential applications in other areas of research, such as neurodegenerative diseases and oxidative stress. Further studies are needed to determine the compound's potential in these areas.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has been studied for its potential use in scientific research. It has been found to have interesting biochemical and physiological effects that make it a useful tool for studying various biological processes. N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in Alzheimer's disease research, as it has been found to improve cognitive function in animal models of the disease.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-11-8-14(6-7-15(11)21(24)25)27-10-16(22)19-20-17(23)18-12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYRQPJKPRIEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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